4-Amino-2-hydroxypyrimidine-5-carbonitrile

Description

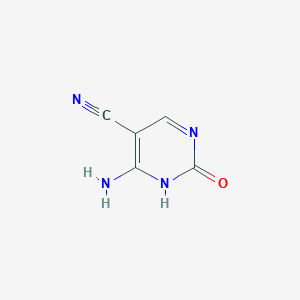

Structure

3D Structure

Propriétés

IUPAC Name |

6-amino-2-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c6-1-3-2-8-5(10)9-4(3)7/h2H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDKBQHGALFUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358683 | |

| Record name | 4-amino-2-hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16462-28-5 | |

| Record name | 4-amino-2-hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectral Data Analysis of 4-Amino-2-hydroxypyrimidine-5-carbonitrile: A Senior Application Scientist's Guide to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Data Sheet

In the landscape of drug discovery and materials science, pyrimidine derivatives are foundational scaffolds. The compound 4-amino-2-hydroxypyrimidine-5-carbonitrile is a prime example, serving as a versatile precursor for molecules of significant biological interest. However, its structural confirmation is not trivial. The inherent electronic nature and potential for tautomerism present unique challenges in spectral interpretation. This guide moves beyond a simple recitation of data. It is designed to provide you, the research professional, with the strategic logic and field-proven insights required to confidently elucidate and validate this structure using modern spectroscopic techniques. We will explore not just the what, but the why, ensuring that every analytical step is a self-validating component of a comprehensive structural proof.

The Foundational Challenge: Tautomerism

Before any spectral analysis, we must address the molecular reality of this compound. The presence of both hydroxyl and amino groups on the pyrimidine ring introduces the possibility of multiple tautomeric forms. The primary equilibrium to consider is the keto-enol tautomerism of the 2-hydroxy group and the amino-imino tautomerism of the 4-amino group.

The predominant form in most contexts is the 6-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (keto-amino) form.[1][2] This is due to the greater stability of the amide-like lactam system within the ring. This structural reality is the lens through which all subsequent spectral data must be viewed.

Figure 1: Tautomeric forms of the target molecule, highlighting the dominant keto-amino isomer.

The Analytical Workflow: An Integrated Approach

Structural elucidation is never reliant on a single technique. Our methodology employs a synergistic workflow where each spectroscopic method provides orthogonal, confirmatory data. This integrated approach is critical for building an irrefutable structural argument.

Figure 2: The integrated workflow for spectroscopic analysis.

Experimental Protocols

The trustworthiness of any analysis is founded on robust experimental methodology. The following protocols represent best practices for acquiring high-quality data for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds slows the exchange rate of N-H and O-H protons, allowing them to be observed as distinct, often broad, signals.[3]

-

Instrument: A 400 MHz (or higher) spectrometer is recommended for achieving adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

A D₂O exchange experiment is highly recommended: After acquiring the initial spectrum, add one drop of D₂O, shake the tube, and re-acquire the spectrum. Protons attached to heteroatoms (N-H, O-H) will exchange with deuterium and their signals will disappear, confirming their assignment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 180 ppm.

-

Number of scans: 1024 or more may be required due to the low natural abundance of ¹³C and the presence of quaternary carbons.

-

Acquiring a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum is advisable to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Ensure the diamond crystal is clean. Apply a small amount of the powdered sample to the crystal and apply pressure using the anvil to ensure good contact.

-

Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 32-64.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is ideal.

-

Acquisition:

-

Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

-

Mass range: 50-500 m/z.

-

The high-resolution capability of the instrument allows for the determination of the exact mass to within 5 ppm, which is crucial for confirming the elemental composition.

-

Spectral Data Interpretation: A Detailed Analysis

Here, we synthesize our understanding of the molecule's structure with the expected outputs from our analytical workflow. The predicted data is based on the dominant keto-amino tautomer and is supported by literature values for analogous pyrimidine structures.[4][5][6]

¹H NMR Spectroscopy (Predicted, in DMSO-d₆)

The proton NMR spectrum is expected to be relatively simple, but highly informative.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H6 | ~8.0 - 8.5 | Singlet (s) | This is the lone aromatic proton on the pyrimidine ring. Its downfield shift is due to the anisotropic effects of the ring and adjacent electron-withdrawing nitrile group. |

| -NH₂ | ~7.0 - 7.5 | Broad Singlet (br s) | A broad signal corresponding to the two protons of the primary amine. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Will disappear upon D₂O exchange. |

| -NH (ring) | ~11.0 - 12.0 | Broad Singlet (br s) | The proton on the ring nitrogen (N1) is part of a lactam system. It is expected to be significantly downfield and broad. Will disappear upon D₂O exchange. |

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆)

The carbon spectrum provides the backbone confirmation of the structure.

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 Signal | Notes |

| C2 | ~160 - 165 | Absent (Quaternary) | This is the carbonyl carbon (C=O) of the lactam system in the dominant tautomer. Its chemical shift is characteristic of an amide. |

| C4 | ~165 - 170 | Absent (Quaternary) | This carbon is attached to the amino group and is part of a C=N bond within the ring, resulting in a downfield shift. |

| C5 | ~80 - 85 | Absent (Quaternary) | A highly shielded quaternary carbon, attached to the nitrile group. Its upfield shift is unusual but has been reported for similar structures.[6] |

| C6 | ~155 - 160 | Positive (CH) | The only carbon attached to a proton, its chemical shift is consistent with an sp² carbon in an electron-deficient aromatic system. |

| -C≡N | ~115 - 120 | Absent (Quaternary) | The nitrile carbon, appearing in its characteristic region. |

FT-IR Spectroscopy (Predicted, ATR)

The IR spectrum is a rapid and definitive method for functional group identification.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretching (Amine & Amide) | 3400 - 3100 | Broad, multiple peaks |

| C≡N Stretching (Nitrile) | 2230 - 2210 | Sharp, strong |

| C=O Stretching (Lactam) | 1680 - 1650 | Strong, sharp |

| N-H Bending / C=C & C=N Stretching | 1650 - 1550 | Strong, complex region |

Mass Spectrometry (Predicted, ESI-HRMS)

Mass spectrometry provides the exact molecular formula and clues to the molecule's connectivity through fragmentation.

-

Molecular Formula: C₅H₄N₄O

-

Exact Mass: 136.0385

-

Expected Ion (Positive Mode): [M+H]⁺ = 137.0458

-

Expected Ion (Negative Mode): [M-H]⁻ = 135.0312

Plausible Fragmentation Pathway:

The stability of the pyrimidine ring suggests that initial fragmentation will involve the loss of small, stable neutral molecules.

Figure 3: A simplified proposed fragmentation pathway for the protonated molecule.

Conclusion: A Unified Structural Proof

The spectral analysis of this compound is a case study in methodical, evidence-based structural elucidation. By first establishing the dominant keto-amino tautomer as the analytical target, we can predict and interpret the spectral data with high confidence. The ¹H NMR confirms the proton environment, including the key exchangeable protons. The ¹³C NMR and DEPT experiments validate the carbon skeleton, crucially identifying the lactam C=O and the nitrile carbons. The FT-IR spectrum provides unambiguous evidence for all key functional groups (N-H, C≡N, C=O). Finally, HRMS anchors the entire analysis by confirming the exact elemental composition. Together, these techniques provide a cohesive and irrefutable confirmation of the structure, empowering researchers to proceed with confidence in their downstream applications.

References

- 1. americanelements.com [americanelements.com]

- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]

- 4. Spectroscopic, electronic structure and natural bond analysis of 2-aminopyrimidine and 4-aminopyrazolo[3,4-d]pyrimidine: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

1H NMR and 13C NMR of 4-Amino-2-hydroxypyrimidine-5-carbonitrile

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Amino-2-hydroxypyrimidine-5-carbonitrile

Foreword: The Analytical Imperative for Heterocyclic Scaffolds

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational pillar. Among these, pyrimidine derivatives are of paramount importance, serving as core scaffolds in numerous therapeutic agents, including antiviral and anticancer drugs.[1] The compound this compound (C₅H₄N₄O) is a key synthetic intermediate, valued for its reactive sites that allow for further molecular elaboration.[1][2][3]

Accurate and unambiguous structural elucidation is the bedrock upon which all subsequent research is built. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose in solution-state chemistry.[4] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR characteristics of this compound. It is designed not as a simple data sheet, but as a technical whitepaper for researchers, scientists, and drug development professionals, offering insights into experimental design, spectral interpretation, and the underlying chemical principles that govern the spectroscopic behavior of this molecule.

Structural and Tautomeric Considerations: A Molecule in Flux

A primary challenge in interpreting the NMR spectra of this compound is its potential for tautomerism. The nominal "2-hydroxy" form can readily equilibrate with its more stable 2-oxo (lactam) tautomer. Furthermore, the 4-amino group can exist in an imino tautomeric form.

Caption: Tautomeric equilibrium of the title compound.

For most 2-hydroxypyrimidines, the equilibrium in common NMR solvents like DMSO-d₆ heavily favors the lactam (keto) form. Therefore, this guide will proceed with the analysis based on the predominant 4-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile tautomer, while acknowledging that the presence of minor tautomeric forms could lead to additional, low-intensity signals.

A Practical Protocol for High-Quality NMR Sample Preparation

The quality of an NMR spectrum is directly contingent on meticulous sample preparation.[4] A poorly prepared sample will yield broad lines, poor signal-to-noise, and ultimately, ambiguous data that compromises structural interpretation.

Core Objective

To prepare a homogeneous, particulate-free solution of the analyte in a suitable deuterated solvent at a concentration appropriate for both ¹H and ¹³C NMR experiments.

Experimental Protocol

-

Analyte & Glassware Preparation:

-

Ensure the this compound sample is dry, ideally by placing it under high vacuum for several hours to remove residual moisture or synthesis solvents.

-

Use a high-quality, clean, and dry NMR tube (e.g., Wilmad 535-PP or equivalent).[5] Scratches or contaminants on the tube can severely degrade spectral quality.[5]

-

All glassware, including vials and pipettes, must be scrupulously clean and dry.[6]

-

-

Solvent Selection:

-

Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Causality: this compound is a polar molecule with hydrogen bond donors (-NH₂, -NH) and acceptors (C=O, -CN). DMSO is a highly polar aprotic solvent that will effectively solubilize the compound. Crucially, its ability to form hydrogen bonds slows the chemical exchange rate of the N-H protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum. In contrast, solvents like CDCl₃ are often not polar enough and may not reveal these exchangeable protons.

-

-

Sample Weighing and Dissolution:

-

Accurately weigh approximately 10-20 mg of the compound for a comprehensive analysis including ¹³C and 2D NMR.[5] While 1-5 mg is sufficient for a simple ¹H spectrum, higher concentrations are necessary for less sensitive nuclei like ¹³C.[4]

-

Transfer the solid to a small, clean vial.

-

Add approximately 0.7 mL of DMSO-d₆ using a clean pipette.[4]

-

Gently agitate or vortex the vial to achieve complete dissolution. A brief application of a warm air gun may be used if dissolution is slow, but monitor carefully to avoid sample degradation.

-

-

Filtration and Transfer:

-

Rationale: The removal of all solid particulates is non-negotiable. Suspended solids disrupt the magnetic field homogeneity, leading to broad spectral lines that cannot be corrected by shimming.

-

Prepare a filter by packing a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as it can leach impurities soluble in organic solvents.

-

Filter the prepared solution directly into the NMR tube. The final sample height should be 4-5 cm, ensuring it spans the detection region of the NMR coil.[4]

-

-

Final Steps:

-

Cap the NMR tube securely.

-

Wipe the outside of the tube clean with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol.

-

Label the sample clearly.

-

Caption: Standard workflow for high-quality NMR sample preparation.

¹H NMR Spectral Analysis: Probing the Proton Environment

The ¹H NMR spectrum provides the initial, high-sensitivity fingerprint of the molecule. For 4-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile, we expect three distinct types of proton signals.

-

Aromatic Proton (H6): The molecule contains a single proton attached to the pyrimidine ring at the C6 position. Due to the anisotropic effects of the aromatic ring and the influence of adjacent nitrogen atoms, this proton will appear in the downfield region. The electron-withdrawing nitrile group at C5 and the C=O group at C2 will further deshield this proton.

-

Amino Protons (-NH₂): The two protons of the primary amine at C4 are chemically equivalent. Due to quadrupole broadening from the adjacent ¹⁴N nucleus and their capacity for hydrogen bonding and chemical exchange, this signal is expected to be broad.

-

Amide Proton (-NH): The proton on the ring nitrogen (N1) is part of a lactam (amide) system. Amide protons are typically deshielded and often exhibit broad signals due to exchange and nitrogen's quadrupolar moment.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| H6 | 8.0 - 8.5 | Singlet (s) | 1H | Downfield due to deshielding from the heterocyclic ring, C=O, and C≡N groups.[7][8] |

| NH (Amide) | 10.5 - 12.5 | Broad Singlet (br s) | 1H | Characteristic region for amide/lactam protons in DMSO-d₆. Signal will disappear upon D₂O exchange.[8] |

| NH₂ (Amino) | 6.5 - 7.5 | Broad Singlet (br s) | 2H | Broad due to exchange and quadrupolar relaxation. Signal will disappear upon D₂O exchange. |

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments require higher sample concentrations or longer acquisition times.

We expect five distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule.

-

Carbonyl Carbon (C2): This carbon is part of the lactam (amide) C=O group and will be significantly deshielded, appearing far downfield.

-

Aromatic Carbons (C4, C6): These carbons are part of the pyrimidine ring. C4, bonded to the amino group, will be upfield relative to C6. C6, bonded to the only proton on the ring, will show a strong signal in a standard ¹³C experiment and can be definitively identified with a DEPT-135 or APT experiment.

-

Quaternary Carbons (C5, C≡N): C5, substituted with the nitrile group, is a quaternary carbon within the ring and will likely have a lower signal intensity. The nitrile carbon itself has a characteristic chemical shift and will also be a weak, sharp signal.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

| C2 (C=O) | 160 - 170 | Typical chemical shift for a lactam carbonyl carbon. |

| C4 (C-NH₂) | 155 - 165 | Deshielded due to attachment to two nitrogen atoms, but shielded relative to C2. |

| C6 (CH) | 145 - 155 | The only carbon attached to a proton in the ring system. |

| C≡N (Nitrile) | 115 - 125 | Characteristic region for nitrile carbons.[8] Expected to be a weak, sharp signal. |

| C5 (C-CN) | 85 - 95 | Significantly shielded quaternary carbon, influenced by the adjacent sp² carbons and the nitrile group. |

Advanced Structural Confirmation: The 2D NMR Workflow

While 1D NMR provides a strong foundation, unambiguous assignment requires two-dimensional (2D) NMR experiments. This workflow is essential for confirming connectivity and validating the proposed structure.

Caption: Logical workflow for complete NMR-based structure elucidation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is the cornerstone of assignment. It generates a correlation spot between each proton and the carbon to which it is directly attached. For this molecule, we would expect a single cross-peak correlating the H6 proton signal (δ ~8.2 ppm) with the C6 carbon signal (δ ~150 ppm). This provides definitive proof of the H6-C6 bond.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for piecing together the molecular fragments. Key expected correlations include:

-

H6 to C4, C5, and C2: The H6 proton should show correlations to the carbons two and three bonds away, confirming the connectivity around the ring.

-

NH₂ to C4 and C5: The amino protons should show correlations to their attached carbon (C4) and the adjacent quaternary carbon (C5).

-

NH to C2 and C6: The amide proton should correlate to the carbonyl carbon (C2) and the methine carbon (C6).

-

By systematically analyzing these 2D correlations, a self-validating web of connectivity is established, leaving no doubt as to the structure and the assignment of every signal.

Conclusion

The NMR analysis of this compound is an excellent case study in the characterization of functionalized heterocyclic systems. A successful analysis hinges on three pillars: understanding the dominant tautomeric form, executing a meticulous sample preparation protocol to ensure high-quality data, and employing a logical workflow of 1D and 2D NMR experiments. By predicting spectral features based on established chemical shift theory and confirming them with through-bond correlation experiments, researchers can achieve an unambiguous and robust structural elucidation, providing the confident analytical foundation required for subsequent research and development.

References

- 1. This compound [myskinrecipes.com]

- 2. americanelements.com [americanelements.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

tautomerism in 4-hydroxypyrimidine derivatives

An In-depth Technical Guide to Tautomerism in 4-Hydroxypyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, yet its biological activity is profoundly governed by a subtle and dynamic phenomenon: tautomerism. This guide provides a detailed exploration of the prototropic tautomerism of 4-hydroxypyrimidine derivatives, a critical structural motif in numerous therapeutic agents. We delve into the theoretical underpinnings of the dominant keto-enol (lactam-lactim) equilibrium, dissect the intrinsic and environmental factors that dictate the position of this equilibrium, and present validated experimental and computational workflows for its characterization. By synthesizing fundamental principles with practical methodologies, this document serves as a crucial resource for drug discovery professionals seeking to understand, predict, and control the tautomeric behavior of these vital heterocyclic compounds to optimize ligand-receptor interactions and improve pharmacokinetic profiles.

Introduction: The Pivotal Role of Tautomerism in Pyrimidine-Based Drug Design

The 4-hydroxypyrimidine ring system is a privileged scaffold found in the core of many biologically active molecules, including natural nucleobases like uracil and thymine.[1] Its prevalence in drug discovery stems from its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent and specific interactions with biological targets. However, the true chemical identity of a 4-hydroxypyrimidine derivative in a physiological environment is not static. It exists as a dynamic equilibrium of two or more structural isomers, known as tautomers, which readily interconvert through the relocation of a proton.[2]

This phenomenon, known as prototropic tautomerism, is of paramount importance.[3][4] The specific tautomer present dictates the molecule's three-dimensional shape, electronic distribution, and, most critically, its hydrogen bonding pattern. An incorrect prediction of the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) models, misguided optimization efforts, and ultimately, the failure of a drug candidate. Understanding and controlling the tautomeric equilibrium is therefore not an academic exercise but a fundamental requirement for rational drug design.[5] This guide will focus primarily on the keto-enol tautomerism that dominates this class of compounds.

Theoretical Framework: Deconstructing the Tautomeric Equilibrium

For a typical 4-hydroxypyrimidine, the principal tautomeric relationship is the equilibrium between the aromatic hydroxy (enol or lactim) form and two non-aromatic oxo (keto or lactam) forms.

The Dominant Keto-Enol Equilibrium

The interconversion involves the migration of the hydroxyl proton to one of the ring nitrogen atoms (N1 or N3), giving rise to two possible keto forms.[6]

-

4-Hydroxypyrimidine (Enol/Lactim Form): An aromatic system with the proton on the exocyclic oxygen atom.

-

Pyrimidin-4(1H)-one (Keto/Lactam Form): A non-aromatic amide with the proton on the N1 nitrogen.

-

Pyrimidin-4(3H)-one (Keto/Lactam Form): A non-aromatic vinylogous amide with the proton on the N3 nitrogen. This is often the most stable tautomer in solution.[7][8]

The equilibrium between these forms is rapid and reversible.

Caption: Prototropic tautomerism in 4-hydroxypyrimidine.

While the enol form preserves the aromaticity of the pyrimidine ring, the keto forms benefit from the high stability of the amide bond. In most cases, the equilibrium strongly favors the keto tautomers, particularly in polar solvents.[7][9][10]

Key Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium is not fixed; it is a finely balanced interplay of intrinsic structural features and external environmental conditions.

Substituent Effects

The electronic nature of other substituents on the pyrimidine ring can significantly influence tautomeric stability.[11][12][13]

-

Electron-Withdrawing Groups (EWGs): Substituents like fluoro (e.g., in 5-Fluorouracil) or nitro groups increase the acidity of the N-H protons, generally favoring the keto (lactam) forms.

-

Electron-Donating Groups (EDGs): Groups like amino or alkylthio substituents can modulate the equilibrium. For instance, a 2-amino group can influence the relative stability of the 1H- and 3H-lactam forms.[6]

Environmental Influence

Physical State: The preferred tautomer can differ dramatically between phases. In the gas phase, where intermolecular interactions are minimal, the enol form of some derivatives can be more stable.[10][14] In the solid state, crystal packing forces and intermolecular hydrogen bonding almost invariably favor a specific keto form.[10]

Solvent Effects: The solvent plays a decisive role in solution-phase equilibria.[5][15]

-

Polar Protic Solvents (e.g., water, ethanol): These solvents can effectively solvate both the C=O and N-H groups of the keto tautomer through hydrogen bonding, strongly stabilizing this form.[1][16]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are good hydrogen bond acceptors and can stabilize the N-H group of the keto form, thus favoring it over the enol tautomer.[10]

-

Non-Polar Solvents (e.g., cyclohexane, chloroform): In these environments, the less polar enol tautomer, which can form intramolecular hydrogen bonds, may be more favored compared to its preference in polar solvents.[10][15]

The following table summarizes the qualitative effect of solvent on the keto-enol equilibrium for a generic 4-hydroxypyrimidine derivative.

| Solvent Type | H-Bonding Capability | Dielectric Constant | Predominant Tautomer | Rationale |

| Water | Donor & Acceptor | High | Keto (Lactam) | Strong solvation of the amide group stabilizes the more polar keto form.[17] |

| DMSO | Acceptor Only | High | Keto (Lactam) | Stabilizes the N-H proton of the keto form via hydrogen bonding.[10] |

| Chloroform | Weak Donor | Medium | Mixed / More Enol | Reduced stabilization of the polar keto form shifts equilibrium. |

| Cyclohexane | None | Low | Enol (Lactim) | The less polar enol form is favored in a non-polar environment.[10] |

pH and Ionization: The pKa of the molecule is intrinsically linked to its tautomeric state. Protonation or deprotonation creates new species whose tautomeric preferences may differ significantly from the neutral molecule. A comprehensive analysis must consider the pH of the medium, as the charge state can lock the molecule into a specific tautomeric form.[18]

Experimental & Computational Workflows for Tautomer Analysis

Determining the dominant tautomer and the equilibrium constant (KT) requires robust analytical techniques. A multi-pronged approach combining spectroscopy and computational modeling provides the most reliable and self-validating results.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR is a powerful, non-destructive technique for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[3][19]

Causality: The keto and enol tautomers have distinct electronic and structural features that are directly observable in the NMR spectrum. The carbonyl carbon (C4) of the keto form has a characteristic ¹³C chemical shift (~160-180 ppm), which is significantly different from the corresponding C-O carbon of the enol form (~150-160 ppm).[6] Similarly, ¹H and ¹⁵N chemical shifts are highly sensitive to the proton's location.

-

Sample Preparation: Dissolve the 4-hydroxypyrimidine derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical as it directly influences the equilibrium.

-

Synthesis of Reference Compounds (Self-Validation): To unambiguously assign signals, synthesize the N-methyl and O-methyl derivatives. These compounds "lock" the molecule into the keto (N-methyl) and enol (O-methyl) forms, respectively, providing definitive chemical shifts for each tautomer.

-

Data Acquisition: Acquire high-resolution 1D spectra (¹H, ¹³C) and 2D spectra (HSQC, HMBC) for the compound and the methylated references at a controlled temperature.

-

Signal Assignment: Compare the spectra of the tautomerically active compound with the locked references to assign each peak to a specific tautomer.

-

Quantification: Integrate the signals corresponding to each distinct tautomer in the ¹H spectrum. The ratio of the integrals directly corresponds to the ratio of the tautomers in solution. For slow exchange, distinct sets of peaks will be visible for each tautomer.

-

Variable Temperature (VT) NMR: If exchange is fast at room temperature (leading to averaged signals), lowering the temperature can slow the interconversion, potentially resolving the individual tautomeric signals.[10]

Caption: Experimental workflow for NMR-based tautomer analysis.

UV-Vis Spectroscopy: A Sensitive Probe of Electronic Structure

UV-Vis spectroscopy is highly sensitive to the conjugated π-electron system of a molecule, which differs significantly between keto and enol tautomers.[16]

Causality: The aromatic enol form typically has a different λmax and extinction coefficient compared to the non-aromatic, cross-conjugated keto forms.[20] By measuring the absorbance of the mixture and comparing it to that of locked tautomers, the equilibrium composition can be determined.

-

Prepare Stock Solutions: Create stock solutions of the tautomeric compound and the "locked" N-methyl and O-methyl reference compounds in the desired solvent.

-

Acquire Spectra: Record the UV-Vis absorption spectra for the three compounds across a suitable wavelength range (e.g., 200-400 nm).

-

Identify Isosbestic Points: If spectra are recorded at different pH values or solvent compositions, the presence of an isosbestic point is a strong indicator of a two-component equilibrium.

-

Calculate Molar Fractions: Using the absorbance values at a wavelength where the tautomers have significantly different extinction coefficients, the concentration of each form can be calculated using Beer's Law and simultaneous equations. The spectra of the locked analogs provide the necessary molar absorptivity values (ε).

Computational Chemistry: A Predictive and Mechanistic Tool

Quantum chemical calculations are indispensable for predicting the relative stability of tautomers and rationalizing experimental findings.[7][21]

Causality: Methods like Density Functional Theory (DFT) can calculate the total electronic energy of each tautomer. The tautomer with the lowest calculated energy is predicted to be the most stable. Solvation models (e.g., Polarizable Continuum Model, PCM) can be applied to simulate the effect of different solvents.[18]

-

Structure Generation: Build the 3D structures of all possible tautomers (enol, 1H-keto, 3H-keto).

-

Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each tautomer in the gas phase (e.g., at the B3LYP/6-311++G** level of theory).[22] This predicts the intrinsic stability absent of environmental effects.

-

Solvation Modeling: Re-run the optimization and energy calculations using an implicit solvation model (e.g., IEFPCM with parameters for water, DMSO, etc.) to predict the equilibrium in solution.

-

Energy Analysis: Compare the final electronic energies (including zero-point vibrational energy corrections) of the tautomers. The difference in Gibbs free energy (ΔG) can be used to calculate the theoretical equilibrium constant (KT = e-ΔG/RT).

-

Mechanism Exploration: Calculate the energy barrier for proton transfer between tautomers, which can be modeled with the assistance of solvent molecules (e.g., a water-assisted proton shuttle).[1]

Caption: Logical workflow for computational tautomer analysis.

Implications for Drug Discovery and Development

The tautomeric state of a 4-hydroxypyrimidine derivative has profound consequences for its biological activity and pharmacokinetic properties.

-

Ligand-Receptor Binding: The hydrogen bond donor/acceptor pattern is the primary determinant of molecular recognition. The keto tautomer presents an N-H donor and a C=O acceptor, whereas the enol tautomer has an O-H donor and a ring N acceptor. A drug designed with the incorrect tautomer in mind will fail to make the key interactions with its target protein or nucleic acid, resulting in a complete loss of affinity.

-

Physicochemical Properties: Tautomerism directly impacts properties crucial for ADME (Absorption, Distribution, Metabolism, Excretion).

-

Solubility: The more polar keto tautomer is generally more soluble in aqueous media than the enol form.

-

Lipophilicity (LogP/LogD): The tautomeric equilibrium influences the LogD at a given pH, which in turn affects membrane permeability and plasma protein binding.

-

Metabolism: The different tautomers present different sites for metabolic attack by enzymes such as cytochrome P450s.

-

Conclusion

Tautomerism in 4-hydroxypyrimidine derivatives is a critical, dynamic feature that must be actively investigated and understood throughout the drug discovery pipeline. The predominance of the keto (lactam) forms in physiological conditions is a general rule, but this can be modulated by substitution and the specific microenvironment of a receptor binding pocket. A failure to correctly identify the bioactive tautomer can render SAR analysis meaningless and lead to the pursuit of non-viable chemical matter. By employing a synergistic combination of high-level NMR spectroscopy, UV-Vis analysis, and predictive computational modeling, researchers can confidently characterize, predict, and ultimately engineer the tautomeric preferences of these heterocycles to develop safer and more efficacious medicines.

References

- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 2. Tautomer - Wikipedia [en.wikipedia.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. chimia.ch [chimia.ch]

- 5. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 10. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ias.ac.in [ias.ac.in]

- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 17. researchgate.net [researchgate.net]

- 18. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

A Theoretical and Computational Guide to Pyrimidine-5-carbonitrile Structures in Drug Discovery

Foreword: Deciphering Molecular Architecture for Therapeutic Innovation

The pyrimidine-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry. Its prevalence in molecules targeting critical disease pathways—ranging from cancer to inflammatory disorders—is a testament to its versatile and potent nature.[1] Derivatives of this core structure have demonstrated significant efficacy as inhibitors of crucial enzymes like Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3][4] However, synthesizing and testing every conceivable derivative is an intractable task. This is where theoretical and computational studies provide an indispensable advantage.

This guide moves beyond a simple recitation of methods. It is designed for researchers, computational chemists, and drug development professionals to provide a foundational understanding of why certain theoretical approaches are chosen and how the resulting data can be translated into actionable insights for designing more potent and selective therapeutic agents. We will explore the quantum mechanical principles that govern the structure, reactivity, and interaction of these molecules, demonstrating how a deep theoretical understanding can illuminate the path to novel drug candidates.

The Computational Toolkit: Foundational Methodologies

The accuracy of any theoretical prediction is fundamentally tied to the chosen computational method. For organic molecules like pyrimidine-5-carbonitriles, Density Functional Theory (DFT) has emerged as the predominant tool, offering a robust balance between computational cost and predictive accuracy.[5]

The Rationale for Density Functional Theory (DFT)

Unlike more computationally expensive ab initio methods, which solve the Schrödinger equation from first principles, DFT approximates the solution by calculating the electron density. This approach is particularly well-suited for the drug-like molecules .

-

Causality Behind Method Selection: The choice of a specific functional and basis set within DFT is a critical decision. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for these systems.[6] It incorporates aspects of both Hartree-Fock theory and exchange-correlation functionals, providing a reliable description of electronic structure and molecular geometries for a vast range of organic compounds. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately model the electronic distribution, including lone pairs and pi-systems, which are characteristic of the pyrimidine ring.[7][8]

Workflow for Theoretical Characterization

A systematic computational analysis provides a multi-faceted view of the molecule's properties. The workflow ensures that each step builds upon a validated foundation, creating a self-validating system of analysis.

Caption: A standard workflow for the theoretical analysis of a novel molecule.

The Ground State: Molecular Geometry and Vibrational Signatures

Before exploring reactivity or biological interactions, we must first establish the molecule's most stable three-dimensional structure—its ground state geometry.

Geometry Optimization

The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles are fundamental descriptors of the molecule.

Protocol 1: Geometry Optimization and Validation

-

Input Structure: Generate an initial 3D structure of the pyrimidine-5-carbonitrile derivative using molecular builder software.

-

Computational Method: Specify the DFT method, for instance, B3LYP with the 6-311++G(d,p) basis set.

-

Optimization Keyword: Run the geometry optimization calculation (e.g., Opt keyword in Gaussian).

-

Frequency Calculation: Following optimization, perform a frequency calculation (Freq keyword) using the same method and basis set on the optimized geometry.

-

Validation: Verify the output. The optimization has successfully converged to a true energy minimum if, and only if, there are zero imaginary frequencies.[6] The presence of an imaginary frequency indicates a transition state, not a stable structure.

Vibrational Analysis: The Molecular Fingerprint

Theoretical frequency calculations provide the vibrational modes of the molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. This is a powerful tool for structural confirmation.[7] Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[6]

Table 1: Representative Vibrational Frequencies for a Pyrimidine-5-carbonitrile Moiety

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| C≡N stretch | ~2310 | ~2218 | 2210 - 2240 |

| C=N ring stretch | ~1615 | ~1550 | 1540 - 1580 |

| C=C ring stretch | ~1580 | ~1517 | 1500 - 1550 |

| C-H in-plane bend | ~1250 | ~1200 | 1180 - 1220 |

| Ring breathing mode | ~1010 | ~970 | 960 - 1000 |

(Note: Values are illustrative and depend on the specific substitutions on the pyrimidine ring.)

Electronic Landscape: Reactivity and Stability

The arrangement of electrons within a molecule dictates its chemical behavior. Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are two essential lenses through which we can view this electronic landscape.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of the molecule's electron clouds.[9]

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy corresponds to a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.[10]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.[7]

Caption: The relationship between HOMO, LUMO, and the energy gap (ΔE).

Table 2: Calculated Quantum Chemical Descriptors

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Electron Donating Ability |

| LUMO Energy (E_LUMO) | - | Electron Accepting Ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical Reactivity & Stability |

| Ionization Potential (I) | -E_HOMO | Energy to remove an electron |

| Electron Affinity (A) | -E_LUMO | Energy released when adding an e⁻ |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |

| Electronegativity (χ) | (I + A) / 2 | Electron attracting power |

These descriptors are invaluable for QSAR studies, where they can be correlated with observed biological activity.[11]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[12] It calculates the charges on individual atoms (Mulliken or NBO charges) and identifies key intramolecular interactions, such as hyperconjugation between filled (donor) and empty (acceptor) orbitals. These interactions are critical for understanding the stability conferred by different substituent groups on the pyrimidine-5-carbonitrile core.[8]

Simulating Biological Interactions: Molecular Docking

For drug development professionals, understanding how a ligand binds to its target protein is paramount. Molecular docking is a computational technique that predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction (binding affinity).[13][14]

-

The Principle: Docking algorithms systematically sample different conformations of the ligand within the binding pocket, scoring each pose based on a force field that approximates intermolecular forces like hydrogen bonds, electrostatic interactions, and van der Waals forces.

-

Self-Validation: A crucial step in any docking study is protocol validation. This is typically achieved by taking a protein for which a crystal structure with a bound ligand already exists, removing the ligand, and then using the docking protocol to place it back. A successful protocol will reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).

Protocol 2: A General Molecular Docking Workflow

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[13]

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for amino acid residues.

-

Define the binding site or "grid box" around the active site cavity.

-

-

Ligand Preparation:

-

Generate the low-energy 3D conformation of the pyrimidine-5-carbonitrile derivative (using the output from Protocol 1).

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock, Glide, GOLD) to fit the ligand into the defined binding site. The algorithm will generate multiple possible binding poses.

-

-

Analysis and Scoring:

-

Analyze the top-ranked poses. The scoring function provides an estimated binding energy (e.g., in kcal/mol), with lower values indicating a more favorable interaction.[14]

-

Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds with specific amino acid residues, pi-pi stacking, and hydrophobic contacts. These insights are critical for structure-activity relationship (SAR) studies.[2][3]

-

Conclusion: From Theory to Therapeutic Reality

The theoretical study of pyrimidine-5-carbonitrile structures is not merely an academic exercise; it is a predictive science that accelerates drug discovery. By employing a rigorous, validated computational workflow, researchers can:

-

Reliably predict the structural and electronic properties of novel compounds before synthesis.

-

Gain a deep understanding of the molecular features that govern chemical reactivity and stability.

-

Elucidate the specific interactions that drive binding to biological targets, providing a rational basis for lead optimization.

-

Construct QSAR models to predict the biological activity of virtual libraries of compounds, prioritizing synthetic efforts.[15]

As computational power continues to grow and theoretical methods become more sophisticated, the synergy between in silico studies and experimental chemistry will become even more integral to the development of next-generation therapeutics built upon the versatile pyrimidine-5-carbonitrile scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 9. irjweb.com [irjweb.com]

- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. journalwjbphs.com [journalwjbphs.com]

The Aminohydroxypyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Privileged Scaffold

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically successful agents. These "privileged scaffolds" possess the inherent ability to interact with a variety of biological targets, offering a fertile starting point for the design of novel drugs. Among these, the aminohydroxypyrimidine scaffold, a simple six-membered aromatic ring bearing both amino and hydroxyl substituents, has proven to be a remarkably versatile and potent core. Its structural resemblance to the purine bases of DNA and RNA allows it to mimic endogenous molecules, providing a key to unlock and modulate a wide array of physiological processes. This guide provides a comprehensive exploration of the discovery, synthesis, and profound significance of the aminohydroxypyrimidine scaffold in modern drug development, offering insights for researchers aiming to leverage its power in their own discovery programs.

From Fundamental Chemistry to a Pillar of Medicinal Chemistry

The journey of the aminohydroxypyrimidine scaffold is intrinsically linked to the broader history of pyrimidine chemistry. While pyrimidine derivatives were known in the 19th century, the systematic study and synthesis of the pyrimidine core gained momentum in the late 1800s. The fundamental building blocks of life, the nucleobases cytosine, thymine, and uracil, all feature the pyrimidine ring, underscoring its biological importance from the very dawn of molecular biology.

The deliberate synthesis of aminohydroxypyrimidine derivatives for medicinal purposes evolved from the foundational understanding of pyrimidine chemistry. Early investigations into antimetabolites, compounds that interfere with the normal metabolism of a cell, naturally led researchers to explore modifications of the endogenous pyrimidine nucleobases. The introduction of amino and hydroxyl groups at various positions on the pyrimidine ring was a logical step to create molecules that could compete with their natural counterparts for binding to enzymes and receptors. One of the early and significant examples of a biologically active aminohydroxypyrimidine derivative is 2,6-diamino-4-hydroxypyrimidine.[1] The synthesis of such compounds laid the groundwork for the exploration of this scaffold's therapeutic potential.

Synthetic Strategies: Building the Core

The construction of the aminohydroxypyrimidine scaffold can be achieved through several reliable synthetic routes, often involving the condensation of a three-carbon component with a guanidine or urea derivative.

Classical Synthesis: The Guanidine Condensation

A prevalent and versatile method for the synthesis of 2-aminohydroxypyrimidines involves the condensation of a β-keto ester or a related dicarbonyl compound with guanidine. This reaction, a variation of the classical pyrimidine synthesis, provides a straightforward route to the core scaffold.

Experimental Protocol: Synthesis of a 2-Amino-4-hydroxypyrimidine Derivative

-

Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol, add sodium ethoxide (1.1 equivalents) and stir at room temperature.

-

Guanidine Addition: Add guanidine hydrochloride (1 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Isolation: The product often precipitates from the solution upon cooling and neutralization. The solid can be collected by filtration, washed with cold ethanol, and dried to yield the desired 2-amino-4-hydroxypyrimidine derivative.

Caption: Guanidine condensation for 2-amino-4-hydroxypyrimidine synthesis.

Modern Approaches: Microwave-Assisted Synthesis

To enhance reaction rates and yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of aminohydroxypyrimidine derivatives. This technique can significantly reduce reaction times from hours to minutes.

The Significance of a Privileged Scaffold in Drug Discovery

The aminohydroxypyrimidine core is considered a privileged scaffold due to its ability to serve as a high-affinity ligand for numerous, structurally diverse biological targets. This versatility stems from several key features:

-

Hydrogen Bonding Capabilities: The amino and hydroxyl groups, along with the ring nitrogens, are excellent hydrogen bond donors and acceptors. This allows for multiple, high-affinity interactions with the amino acid residues in the binding sites of proteins.

-

Bioisosterism: The aminohydroxypyrimidine scaffold is a bioisostere of the purine ring system found in adenine and guanine. This structural mimicry enables it to compete with endogenous ligands for binding to a wide range of enzymes, particularly kinases.

-

Scaffold for Diversity: The pyrimidine ring offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties through the introduction of various substituents.

This privileged nature has led to the development of aminohydroxypyrimidine-based compounds with a broad spectrum of biological activities.

Case Studies: Aminohydroxypyrimidines in Action

The therapeutic impact of the aminohydroxypyrimidine scaffold is best illustrated through its successful application in various areas of drug discovery.

Kinase Inhibition: A Dominant Application

Perhaps the most significant role of the aminohydroxypyrimidine scaffold is in the development of protein kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminohydroxypyrimidine core serves as an excellent "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding site.

Table 1: Examples of Aminohydroxypyrimidine-based Kinase Inhibitors

| Compound Class | Target Kinase(s) | Therapeutic Area |

| 2,4-Diaminopyrimidines | Dihydrofolate Reductase (DHFR) | Anti-tubercular |

| Aminopyrimidines | Aurora Kinases | Oncology |

| Aminopyrimidines | c-Jun N-terminal Kinase (JNK) | Neurodegenerative Disorders |

| 4-Aminopyrazolopyrimidines | EGFR, FGFR, BTK | Oncology |

Data synthesized from multiple sources for illustrative purposes.

Caption: Interaction of an aminohydroxypyrimidine scaffold with a kinase active site.

Beyond Kinases: A Scaffold for Diverse Targets

The utility of the aminohydroxypyrimidine scaffold extends far beyond kinase inhibition. Its versatile binding properties have been exploited to develop inhibitors for a range of other enzymes and to create agents with diverse pharmacological effects.

-

Antibacterial Agents: Certain functionalized aminodihydropyrimidines have shown promise as antibacterial agents by targeting dihydrofolate reductase (DHFR), an essential enzyme in bacteria.[2] The aminopyrimidine moiety mimics the pteridine ring of the natural substrate, dihydrofolate.

-

Antiviral Activity: Aminonucleosides derived from pyrimidines have been investigated for their antiviral properties.[3]

-

Modulators of Biofilm Formation: Substituted 2-aminopyrimidines have been identified as modulators of bacterial biofilm formation, a key factor in antibiotic resistance.

-

β-Glucuronidase Inhibitors: 2-Aminopyrimidine derivatives have been synthesized and evaluated as potent inhibitors of β-glucuronidase, an enzyme implicated in various diseases.[4][5]

Future Directions: Evolving the Scaffold

The aminohydroxypyrimidine scaffold continues to be a focal point of research and development in medicinal chemistry. Current and future efforts are focused on:

-

Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic methods, such as flow chemistry and biocatalysis, will facilitate the rapid generation of diverse aminohydroxypyrimidine libraries.

-

Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets in complex with aminohydroxypyrimidine-based inhibitors will enable more rational, structure-guided design of next-generation therapeutics with improved potency and selectivity.

-

Targeting New Disease Areas: The inherent versatility of the scaffold will undoubtedly lead to its application in targeting novel protein classes and addressing unmet medical needs in areas beyond oncology and infectious diseases.

Conclusion: An Enduring Legacy in Drug Discovery

From its roots in fundamental heterocyclic chemistry to its current status as a cornerstone of modern medicinal chemistry, the aminohydroxypyrimidine scaffold has demonstrated its enduring value. Its privileged nature, characterized by versatile binding capabilities and synthetic tractability, has enabled the discovery and development of numerous clinically important drugs. For researchers and scientists in the field of drug discovery, a deep understanding of the chemistry, significance, and application of this remarkable scaffold is not just beneficial, but essential for the continued innovation of life-saving medicines.

References

- 1. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3'-Amino-2',3'-dideoxyribonucleosides of some pyrimidines: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Scientist's-Guide-to-the-Solubility-of-4-Amino-2-hydroxypyrimidine-5-carbonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-hydroxypyrimidine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a key intermediate in the synthesis of various biologically active molecules.[1][2] Its utility in drug discovery and development pipelines is fundamentally governed by its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. In the absence of extensive empirical solubility data in the public domain, this document synthesizes theoretical principles, predictive models, and robust experimental protocols to empower researchers. We will deconstruct the molecule's structural attributes to predict its behavior in various solvent systems, provide a detailed methodology for its empirical determination using the gold-standard shake-flask method, and discuss the application of advanced predictive models like Hansen Solubility Parameters (HSP).

Theoretical Analysis of Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[3] An analysis of the functional groups of this compound (Figure 1) provides a robust framework for predicting its solubility.

-

Pyrimidine Ring: The core is a pyrimidine ring, a nitrogen-containing heterocycle. This ring system is polar and capable of engaging in dipole-dipole interactions.[4] The presence of two nitrogen atoms makes the ring electron-deficient, which can influence its interactions with solvents.[5]

-

Amino Group (-NH₂): This group is a strong hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity and its potential to dissolve in protic solvents like water.

-

Hydroxyl Group (-OH): Present in its tautomeric form (2-oxo), this group is also a potent hydrogen bond donor and acceptor, further enhancing polarity and affinity for protic solvents.

-

Nitrile Group (-C≡N): The cyano group is strongly polar and can act as a hydrogen bond acceptor.

Collectively, these functional groups render the molecule highly polar with a strong capacity for hydrogen bonding.

Caption: Key functional groups influencing solubility.

Predicted Solubility Profile

Based on the structural analysis, the following solubility behavior can be predicted:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The compound is expected to exhibit its highest solubility in these solvents due to the strong potential for hydrogen bonding with the solvent molecules.[6] Pyrimidine itself is soluble in water, and the polar substituents on the target molecule should enhance this property.[4] However, strong intermolecular forces within the crystal lattice of the solid compound (indicated by a high melting point of 270 °C with decomposition) may limit solubility.[7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated. These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar functional groups of the molecule. A structurally similar compound, 4-amino-2-methylpyrimidine-5-carbonitrile, is noted to be soluble in dimethyl sulfoxide (DMSO).[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor to negligible solubility is expected. The highly polar nature of the molecule makes it energetically unfavorable to dissolve in nonpolar environments where only weak van der Waals forces are possible.[3]

Caption: Workflow for predicting solubility.

Experimental Determination of Solubility

While theoretical prediction is a vital first step, empirical measurement is essential for obtaining accurate quantitative data. The shake-flask method is a widely recognized and recommended standard for determining equilibrium solubility, particularly for Biopharmaceutics Classification System (BCS) applications.[9][10]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring equilibrium is reached and results are accurate.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., Water, pH 7.4 buffer, Methanol, DMSO)

-

Orbital shaker with temperature control

-

Vials (e.g., 10 mL glass vials with non-leaching caps)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent)

-

Analytical balance

-

Validated quantitative analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry)

-

pH meter (for aqueous solutions)

Methodology:

-

Preparation: Add an excess amount of the compound to a vial. The goal is to create a saturated solution where solid material remains undissolved at equilibrium.[9]

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent (at the desired temperature, e.g., 25°C or 37°C) to the vial.

-

Equilibration: Seal the vials and place them in the temperature-controlled orbital shaker. Agitate at a constant speed (e.g., 100-150 rpm) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[9] The time required may need to be determined by taking samples at various intervals (e.g., 12, 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient period (e.g., >2 hours) to allow undissolved solids to settle. Centrifugation can be used to facilitate this process.[11]

-

Sampling: Carefully withdraw an aliquot from the clear supernatant. To avoid disturbing the solid, sample from the upper portion of the liquid.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. Causality Note: This step is critical to prevent erroneously high results from undissolved solids. The filter material should be validated for low binding of the analyte.

-

Quantification: Dilute the filtered sample as necessary and analyze the concentration using a pre-validated analytical method (e.g., HPLC).

-

Replication: Perform the experiment in at least triplicate to ensure reproducibility.[10]

Caption: Shake-flask method for solubility determination.

Advanced Predictive Modeling: Hansen Solubility Parameters (HSP)

For a more nuanced prediction across a wider range of solvents, Hansen Solubility Parameters (HSP) offer a powerful framework.[12] HSP deconstructs the total Hildebrand solubility parameter into three components:

-

δD: Energy from dispersion forces

-

δP: Energy from polar forces

-

δH: Energy from hydrogen bonding forces[13]

The principle is that substances with similar HSP values are likely to be miscible.[14] The HSP for a solute defines the center of a "solubility sphere." Solvents whose HSP values fall within this sphere are predicted to be good solvents, while those outside are poor solvents. This method is particularly powerful for identifying effective solvent blends, as a mixture of two poor solvents can result in a good solvent if the blend's HSP coordinates fall within the solute's sphere.[15]

Application to this compound

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally. Given its structure, the compound is expected to have high δP and δH values, reflecting its high polarity and hydrogen bonding capacity.

| Parameter | Description | Expected Value for C₅H₄N₄O | Rationale |

| δD | Dispersion Forces | Low to Moderate | Based on molecular size and composition. |

| δP | Polar Forces | High | Due to multiple polar functional groups (-C≡N, C=O, C-N). |

| δH | Hydrogen Bonding | Very High | Strong H-bond donors (-NH₂, -OH) and acceptors (N atoms, C=O, -C≡N). |

Summary and Conclusions

Understanding the solubility of this compound is crucial for its application in research and drug development. This guide establishes a robust framework for approaching this challenge.

-

Theoretical Prediction: The molecule's structure, rich in polar and hydrogen-bonding functional groups, strongly suggests high solubility in polar protic solvents (water, alcohols) and polar aprotic solvents (DMSO, DMF), with poor solubility in nonpolar media.

-

Empirical Determination: The shake-flask method provides a reliable, gold-standard protocol for obtaining precise, quantitative solubility data. Adherence to the detailed steps ensures the generation of trustworthy and reproducible results.

-

Advanced Modeling: Hansen Solubility Parameters offer a sophisticated tool for predicting solubility in a vast array of solvents and for rationally designing optimal solvent blends, thereby accelerating formulation and process development.

Researchers and drug development professionals are encouraged to use this guide as a comprehensive resource for predicting, measuring, and understanding the solubility behavior of this compound, enabling its effective utilization in their scientific endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound - CAS:16462-28-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. Khan Academy [khanacademy.org]

- 7. 16462-28-5 CAS MSDS (5-Pyrimidinecarbonitrile, 4-amino-1,2-dihydro-2-oxo- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. scielo.br [scielo.br]

- 10. who.int [who.int]

- 11. enfo.hu [enfo.hu]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. paint.org [paint.org]

A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-Amino-2-hydroxypyrimidine-5-carbonitrile

This guide provides a detailed technical framework for the comprehensive crystal structure analysis of 4-Amino-2-hydroxypyrimidine-5-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the three-dimensional structure and intermolecular interactions of substituted pyrimidines like this compound is paramount for rational drug design and the development of novel therapeutics.

This document offers a holistic approach, detailing the necessary experimental and computational methodologies to elucidate the solid-state structure of this molecule. It is designed to be a self-validating system, where each step provides a layer of data that corroborates and refines the overall structural understanding.

Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery

Pyrimidine derivatives are a critical class of heterocyclic compounds, frequently incorporated into the structures of drugs due to their ability to mimic biological molecules and interact with a wide range of enzymatic and receptor targets. Their prevalence in anticancer, antiviral, and anti-inflammatory agents underscores the importance of a deep understanding of their structure-activity relationships.[1] The title compound, this compound, possesses key functional groups—an amino group, a hydroxyl group, and a nitrile group—that can participate in a variety of intermolecular interactions, making its crystal structure particularly relevant for understanding its potential as a synthon in crystal engineering and as a pharmacophore in drug design.

The nitrile group, in particular, is a versatile functional group in pharmaceuticals, known for its ability to act as a hydrogen bond acceptor and its metabolic stability.[2] A thorough crystal structure analysis will reveal the precise molecular geometry, conformational preferences, and the intricate network of non-covalent interactions that govern the solid-state packing of this molecule.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

A plausible and efficient route for the synthesis of this compound is a three-component reaction, a cornerstone of modern synthetic chemistry for generating molecular diversity. This approach is favored for its atom economy and operational simplicity.[3] A potential synthetic pathway involves the condensation of a suitable amidine with a malononitrile derivative.

Proposed Synthetic Protocol:

-

Reactant Preparation: Prepare equimolar solutions of guanidine hydrochloride (as a source of the 2-amino group, which can be hydrolyzed to the 2-hydroxy group in situ or in a subsequent step), malononitrile, and a suitable aldehyde or orthoformate derivative in an appropriate solvent such as ethanol or water.

-

Reaction Conditions: The reaction can be carried out under thermal conditions (reflux) or using microwave irradiation to potentially reduce reaction times and improve yields. The presence of a base, such as sodium acetate, is often required to facilitate the condensation.[3]

-

Work-up and Purification: After completion of the reaction (monitored by Thin Layer Chromatography), the product is isolated by filtration. Purification is achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) to obtain the compound in high purity.

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step. Several techniques should be systematically explored to obtain crystals of suitable size and quality for X-ray diffraction.

Recommended Crystallization Techniques:

-